molecular formula C15H18FNO3S B7065800 N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide

N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B7065800
M. Wt: 311.4 g/mol
InChI Key: REQCMCRMIKQAQA-UHFFFAOYSA-N
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Description

N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a cyclopropane ring, a fluorophenyl group, and a dioxothianyl moiety

Properties

IUPAC Name

N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3S/c16-13-4-2-1-3-12(13)15(7-8-15)14(18)17-11-5-9-21(19,20)10-6-11/h1-4,11H,5-10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCMCRMIKQAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC(=O)C2(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Attachment of the Dioxothianyl Moiety: This involves the formation of a sulfone group, typically through the oxidation of a thioether precursor.

    Amidation Reaction: The final step involves the formation of the carboxamide group through a reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxothianyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the fluorophenyl group is particularly interesting, as fluorine atoms can significantly influence the pharmacokinetic properties of a drug.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure might also make it useful in the design of catalysts or other functional materials.

Mechanism of Action

The mechanism by which N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity to certain targets, while the cyclopropane ring might influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxothian-4-yl)-1-phenylcyclopropane-1-carboxamide: Lacks the fluorine atom, which may result in different chemical and biological properties.

    N-(1,1-dioxothian-4-yl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide: The fluorine atom is in a different position, potentially altering its reactivity and interactions.

Uniqueness

N-(1,1-dioxothian-4-yl)-1-(2-fluorophenyl)cyclopropane-1-carboxamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

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